Ethyl 5-bromo-4-oxopentanoate
CAS No.: 14594-25-3
Cat. No.: VC21290912
Molecular Formula: C7H11BrO3
Molecular Weight: 223.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14594-25-3 |
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Molecular Formula | C7H11BrO3 |
Molecular Weight | 223.06 g/mol |
IUPAC Name | ethyl 5-bromo-4-oxopentanoate |
Standard InChI | InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 |
Standard InChI Key | HZTCCISWRZQSRU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)CBr |
Canonical SMILES | CCOC(=O)CCC(=O)CBr |
Introduction
Chemical Properties and Structure
Ethyl 5-bromo-4-oxopentanoate is characterized by its distinctive molecular structure containing a bromine atom at the terminal position of a ketone-containing chain with an ethyl ester group. The compound exhibits specific chemical properties that make it useful in various synthetic applications.
Basic Properties
The compound has a molecular formula of C7H11BrO3 and a molecular weight of 223.06 g/mol. The presence of the bromine atom contributes significantly to its reactivity profile and enhances its utility as a synthetic intermediate. Its structure contains both electrophilic and nucleophilic sites, allowing for diverse chemical transformations.
Structural Identifiers
The following table summarizes the key structural identifiers and properties of ethyl 5-bromo-4-oxopentanoate:
Property | Value |
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IUPAC Name | ethyl 5-bromo-4-oxopentanoate |
Molecular Formula | C7H11BrO3 |
Molecular Weight | 223.06 g/mol |
CAS Registry Number | 14594-25-3 |
InChI | InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 |
Canonical SMILES | CCOC(=O)CCC(=O)CBr |
The compound's structure features a carbonyl group adjacent to a methylene unit bearing a bromine atom (α-bromo ketone) and an ethyl ester moiety separated by a two-carbon chain. This arrangement creates multiple reactive sites that enable its participation in various chemical transformations.
Synthesis Methods
The synthesis of ethyl 5-bromo-4-oxopentanoate can be accomplished through several routes, with bromination of precursor compounds being the most common approach.
Laboratory Synthesis
The primary method for synthesizing ethyl 5-bromo-4-oxopentanoate involves the bromination of ethyl 4-oxopentanoate. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is conducted under controlled temperature conditions to ensure selective bromination at the desired position.
The selective bromination occurs at the α-position to the ketone group, resulting in the formation of the desired product. This selectivity is attributed to the acidic nature of the α-hydrogen atoms adjacent to the carbonyl group, which facilitates their abstraction and subsequent substitution with bromine.
Industrial Production
In industrial settings, the production of ethyl 5-bromo-4-oxopentanoate follows similar synthetic routes but is conducted on a larger scale. The process utilizes automated reactors with precise control of reaction parameters to achieve high yields and product purity. Post-reaction purification typically involves distillation or recrystallization techniques to obtain the compound in its pure form.
Alternative Synthesis Routes
An alternative method for synthesizing this compound involves using N-bromosuccinimide (NBS) as the brominating agent in dichloromethane. This approach has been reported to yield up to 89% of a structural analog, suggesting its potential applicability for ethyl 5-bromo-4-oxopentanoate synthesis as well. The success of this method depends on several factors, including the choice of solvent system, temperature control, and the presence of catalysts.
Chemical Reactivity
Ethyl 5-bromo-4-oxopentanoate demonstrates diverse reactivity patterns, enabling its participation in various chemical transformations. Its reactive sites, particularly the bromine-bearing carbon and the carbonyl functionality, render it valuable in synthetic chemistry.
Nucleophilic Substitution Reactions
One of the most important aspects of ethyl 5-bromo-4-oxopentanoate's reactivity is its propensity to undergo nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, allowing for its replacement by various nucleophiles such as amines, thiols, or alkoxides. These reactions typically proceed via an SN2 mechanism, resulting in the formation of diversely functionalized products.
For instance, in reactions with anilines, the bromide can be displaced to form γ-anilino-β-ketoesters. These reactions are often conducted in polar aprotic solvents like DMF, sometimes with potassium iodide as a catalyst, achieving yields exceeding 85% under mild conditions (25-40°C).
Reduction Reactions
The compound can undergo reduction using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions target the carbonyl group, resulting in the formation of the corresponding alcohol derivative, ethyl 4-hydroxypentanoate. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction process.
Oxidation Reactions
Ethyl 5-bromo-4-oxopentanoate can be oxidized to ethyl 5-bromo-4-oxopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These oxidation reactions primarily target the carbonyl functionality, leading to the formation of carboxylic acid derivatives.
Reaction Products
The various reactions of ethyl 5-bromo-4-oxopentanoate result in a diverse array of products, including:
Reaction Type | Reagents | Major Products |
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Nucleophilic Substitution | Sodium azide, DMSO | Ethyl 5-azido-4-oxopentanoate |
Nucleophilic Substitution | Potassium thiocyanate, Acetone | Ethyl 5-thiocyanato-4-oxopentanoate |
Reduction | NaBH4, Methanol | Ethyl 4-hydroxypentanoate |
Oxidation | KMnO4, H2O | Ethyl 5-bromo-4-oxopentanoic acid |
These transformations demonstrate the versatility of ethyl 5-bromo-4-oxopentanoate as a synthetic intermediate in the preparation of diverse compounds with potential applications in various fields.
Applications in Organic Synthesis
Ethyl 5-bromo-4-oxopentanoate has found significant applications in organic synthesis as a versatile building block for creating complex molecules.
As a Synthetic Intermediate
The compound serves as an important precursor for synthesizing heterocyclic compounds and other complex organic molecules. Its bifunctional nature, featuring both an electrophilic site (the bromine-bearing carbon) and a nucleophilic site (the carbonyl group), makes it particularly valuable in constructing complex molecular frameworks.
Synthesis of Cyclopentadiene Derivatives
In research focused on multifunctional cyclopentadiene derivatives, ethyl 5-bromo-4-oxopentanoate has been utilized as a standard α-bromo-ketone for bi-functionalization processes. These processes result in the formation of compounds with varied biological functions, highlighting the compound's utility in creating molecules with potential therapeutic applications.
The α-bromo-ketone moiety of ethyl 5-bromo-4-oxopentanoate reacts with cyclopentadienyl precursors to form ligands that can be conjugated with biological vectors such as targeting peptides. For example, it has been used to functionalize cyclopentadienyl ligands for rhenium and technetium piano-stool complexes, enabling applications in theranostics, including radiopharmaceuticals.
Synthesis of Bioorganometallic Complexes
The compound's unique structure makes it valuable in combinatorial bioorganometallics. The presence of a (CH2)2 spacer in its structure reduces steric interference during vector conjugation, enhancing the biocompatibility of the resulting complexes. This property has made ethyl 5-bromo-4-oxopentanoate particularly useful in developing bioorganometallic compounds with potential applications in medicinal chemistry.
Biological Activity and Medicinal Applications
Ethyl 5-bromo-4-oxopentanoate and its derivatives have demonstrated various biological activities, making them of interest in medicinal chemistry and drug development.
Enzyme Inhibition
One of the notable biological activities of ethyl 5-bromo-4-oxopentanoate is its ability to inhibit certain enzymes. In vitro studies have shown that the compound effectively inhibits specific metabolic enzymes, which could have implications for drug development targeting metabolic disorders. The mechanism of inhibition likely involves the interaction of the compound's reactive sites with nucleophilic residues in the enzyme's active site.
Anticancer Properties
Research indicates that compounds structurally similar to ethyl 5-bromo-4-oxopentanoate exhibit anticancer properties. These compounds can act as vascular disrupting agents (VDAs), destabilizing the tubulin-microtubule system in endothelial cells, which leads to tumor necrosis through vascular shutdown. The structural features of ethyl 5-bromo-4-oxopentanoate suggest it could potentially function in a similar manner, making it a candidate for anticancer drug development.
Studies have demonstrated that brominated compounds significantly inhibit tubulin polymerization at low concentrations (IC50 < 5 μM), suggesting that ethyl 5-bromo-4-oxopentanoate could exhibit similar properties. This potential activity warrants further investigation into its anticancer applications.
Modulation of Receptor Function
Comparison with Similar Compounds
Understanding how ethyl 5-bromo-4-oxopentanoate compares with structurally similar compounds provides insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with ethyl 5-bromo-4-oxopentanoate but differ in specific functional groups or substituents:
Compound | Structural Difference | Impact on Properties |
---|---|---|
Ethyl 4-oxopentanoate | Lacks bromine atom | Less reactive in nucleophilic substitution reactions |
Ethyl 5-chloro-4-oxopentanoate | Chlorine instead of bromine | Different reactivity and selectivity; moderate enzyme inhibition |
Ethyl 5-fluoro-4-oxopentanoate | Fluorine instead of bromine | Reduced lipophilicity; generally lower bioactivity |
Ethyl 5-iodo-4-oxopentanoate | Iodine instead of bromine | Enhanced lipophilicity; potentially higher toxicity |
The presence of bromine in ethyl 5-bromo-4-oxopentanoate enhances its lipophilicity compared to chlorine and fluorine analogs, which may increase its bioavailability and interaction with biological membranes.
Reactivity Differences
The different halogen atoms in these structural analogs result in varying reactivity patterns:
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The carbon-bromine bond in ethyl 5-bromo-4-oxopentanoate is weaker than the carbon-chlorine bond but stronger than the carbon-iodine bond, affecting the compound's reactivity in nucleophilic substitution reactions.
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The iodo analog typically shows higher reactivity, leading to faster reaction rates in substitution reactions, while the chloro analog exhibits lower reactivity.
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Ethyl 5-bromo-4-oxopentanoate offers a balanced reactivity profile, making it a versatile intermediate for various synthetic applications.
Biological Activity Comparison
The various halogenated analogs also differ in their biological activities:
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The bromo derivative (ethyl 5-bromo-4-oxopentanoate) generally exhibits stronger enzyme inhibition compared to the chloro analog.
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The fluoro analog typically shows reduced lipophilicity, potentially affecting its ability to cross biological membranes.
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The iodo analog, while potentially more reactive, may present higher toxicity concerns in biological systems.
These differences highlight the unique position of ethyl 5-bromo-4-oxopentanoate in the spectrum of halogenated ketoesters, offering a balance between reactivity and stability that makes it valuable for various applications.
Research Challenges and Considerations
Working with ethyl 5-bromo-4-oxopentanoate presents several challenges and considerations that researchers should be aware of.
Reaction Optimization
The optimization of reactions involving ethyl 5-bromo-4-oxopentanoate often requires careful attention to various parameters:
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Solvent polarity significantly impacts reaction outcomes, with polar solvents like DMF favoring SN2 mechanisms, while nonpolar solvents may promote elimination reactions.
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Catalyst loadings need careful control, as excess catalysts (such as iodide) can lead to over-oxidation, as observed in cyclic β-ketoester amination.
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Temperature control is crucial for achieving selectivity in reactions involving this compound.
Systematic screening approaches, such as design of experiments (DoE) or high-throughput robotics, can help identify optimal conditions for specific transformations involving ethyl 5-bromo-4-oxopentanoate.
Steric Hindrance Effects
Steric effects can significantly impact the reactivity of ethyl 5-bromo-4-oxopentanoate and its derivatives:
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Cyclic analogs, such as methyl 3-bromo-2-oxocyclopentanecarboxylate, have shown reduced yields (around 40%) in amination reactions due to restricted nucleophile access.
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Yield improvements (to approximately 57%) have been achieved by modifying reaction conditions, such as removing iodide sources and air, which suppresses oxidation side reactions.
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Computational studies or kinetic isotope effect investigations could provide further insights into transition-state geometries and improve reaction outcomes.
Documentation and Reproducibility
Ensuring reproducibility in research involving ethyl 5-bromo-4-oxopentanoate requires thorough documentation:
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Detailed protocols specifying solvent volumes, temperatures, and catalyst ratios are essential for reproducibility.
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Raw data inclusion, such as NMR spectra, HPLC chromatograms, and crystallographic data, provides valuable evidence supporting experimental findings.
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Adherence to safety standards for handling brominated compounds and proper waste disposal is crucial for ethical research practices.
Future Research Directions
Based on the current understanding of ethyl 5-bromo-4-oxopentanoate and its properties, several promising research directions can be identified.
Medicinal Chemistry Applications
The potential of ethyl 5-bromo-4-oxopentanoate as a precursor for biologically active compounds warrants further investigation:
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Structure-activity relationship (SAR) studies could help optimize the anticancer activities observed in brominated compounds related to ethyl 5-bromo-4-oxopentanoate.
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Further exploration of the compound's enzyme inhibitory properties could lead to the development of novel therapeutic agents for various conditions.
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Investigation into the antiviral potential of ethyl 5-bromo-4-oxopentanoate derivatives, particularly against viral proteases, represents a promising area for future research.
Synthetic Methodology Development
The unique reactivity profile of ethyl 5-bromo-4-oxopentanoate provides opportunities for developing new synthetic methodologies:
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Exploration of catalytic systems that enhance the compound's reactivity in challenging transformations could expand its synthetic utility.
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Development of stereoselective reactions involving ethyl 5-bromo-4-oxopentanoate could lead to the efficient synthesis of chiral compounds with potential biological activities.
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Investigation of green chemistry approaches for reactions involving this compound, such as using environmentally friendly solvents or catalysts, aligns with current trends in sustainable chemistry.
Bioorganometallic Applications
The role of ethyl 5-bromo-4-oxopentanoate in bioorganometallic chemistry presents interesting research opportunities:
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Further exploration of its applications in developing targeted radiopharmaceuticals could advance personalized medicine approaches.
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Investigation of new metal complexes incorporating functionalized ligands derived from ethyl 5-bromo-4-oxopentanoate could lead to novel materials with unique properties.
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Study of the biological interactions of these metal complexes could provide insights into their potential therapeutic applications.
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